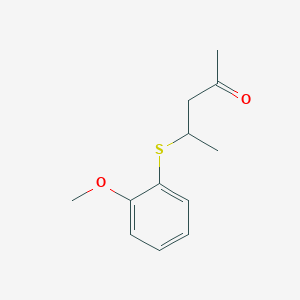

4-((2-Methoxyphenyl)thio)pentan-2-one

描述

4-((2-Methoxyphenyl)thio)pentan-2-one is a thioether-functionalized ketone characterized by a 2-methoxyphenylthio group attached to the 4-position of pentan-2-one. This compound belongs to a broader class of thioether ketones, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their unique electronic and steric properties.

属性

分子式 |

C12H16O2S |

|---|---|

分子量 |

224.32 g/mol |

IUPAC 名称 |

4-(2-methoxyphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-9(13)8-10(2)15-12-7-5-4-6-11(12)14-3/h4-7,10H,8H2,1-3H3 |

InChI 键 |

FKKNCZZJSHPKLB-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)C)SC1=CC=CC=C1OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 2-methoxyphenylthiol with a suitable ketone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with the ketone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-((2-Methoxyphenyl)thio)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

科学研究应用

4-((2-Methoxyphenyl)thio)pentan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules

作用机制

The mechanism of action of 4-((2-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s thioether and methoxy groups play crucial roles in its binding affinity and specificity .

相似化合物的比较

Structural Analogues and Substituent Effects

The compound shares a core structure with several synthesized thioether ketones (Table 1). Key structural variations include:

- Aromatic substituents : Position and electronic nature (e.g., electron-withdrawing vs. donating groups).

- Aliphatic/cycloaliphatic substituents : Chain length and branching.

Electronic and Steric Effects on Reactivity and Stability

- Electron-donating groups (EDGs) : The 2-methoxyphenyl group in the target compound likely increases electron density at sulfur, favoring nucleophilic reactions (e.g., alkylation or oxidation). However, steric hindrance from the methoxy group may limit reactivity compared to less bulky analogs like 4q (4-chlorobenzylthio) .

- Aliphatic vs. aromatic thioethers : Aliphatic derivatives (e.g., 4r , butylthio) show lower yields (36%) compared to aromatic analogs, suggesting challenges in stabilizing transition states during synthesis .

Spectroscopic and Physicochemical Properties

- $^{1}\text{H NMR}$ : Aromatic protons in 4l and 4q resonate between δ 7.13–7.54 ppm, while aliphatic protons (e.g., methyl groups) appear at δ 1.42–2.75 ppm . The methoxy group in the target compound would likely produce a singlet near δ 3.8–4.0 ppm.

- HRMS : All compounds in Table 1 show accurate mass matches (e.g., 4l [M+Na]$^+$: Δm/z = 0.0013), validating their molecular formulae .

Toxicity and Handling Considerations

Limited toxicological data are available for these compounds. For example, 4-(Furfurylthio)pentan-2-one (FEMA 3840) is used as a flavoring agent, but safety assessments remain incomplete . Similarly, Thiophene fentanyl hydrochloride analogs highlight the need for caution due to unstudied toxicity profiles .

生物活性

4-((2-Methoxyphenyl)thio)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a thioether linkage and a ketone functional group, which may contribute to its pharmacological properties. This article provides a detailed examination of the biological activity of this compound, including its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis

The synthesis of 4-((2-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 2-methoxyphenyl thiol with a suitable alkyl halide or ketone precursor. This process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thioether compounds, including 4-((2-Methoxyphenyl)thio)pentan-2-one. The compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 1 to 5 µmol/mL, indicating effective inhibition of microbial growth compared to standard antibiotics .

| Compound | MIC (µmol/mL) | Target Pathogen |

|---|---|---|

| 4-((2-Methoxyphenyl)thio)pentan-2-one | 1 - 5 | Various Gram-positive and Gram-negative bacteria |

| Standard Antibiotics | 1 - 3 | Various pathogens |

The mechanism through which 4-((2-Methoxyphenyl)thio)pentan-2-one exerts its antimicrobial effects involves disruption of bacterial membrane integrity. This disruption leads to leakage of cellular contents and ultimately cell death . The compound’s thioether group may play a crucial role in its interaction with membrane proteins.

Case Studies

In a recent study examining the structure-activity relationship (SAR) of thioether compounds, it was found that modifications to the phenyl ring significantly influenced antimicrobial activity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .

Anticancer Potential

Thioether compounds have also been investigated for their anticancer properties. Preliminary studies suggest that 4-((2-Methoxyphenyl)thio)pentan-2-one may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The compound's ability to interact with cellular signaling pathways is currently under investigation.

Antioxidant Activity

The antioxidant capacity of thioether derivatives has been documented in several studies, indicating that these compounds can scavenge free radicals and reduce oxidative stress in cells. This property adds to their therapeutic potential, particularly in diseases characterized by oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。